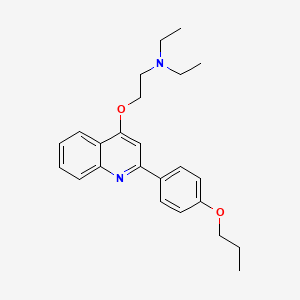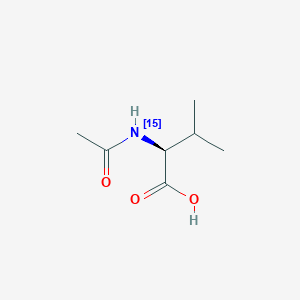
Acetylvaline-15N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetylvaline-15N is a nitrogen-15 labeled derivative of acetylvaline, an endogenous metabolite. This compound is primarily used in scientific research due to its isotopic labeling, which allows for detailed metabolic and biochemical studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetylvaline-15N typically involves the incorporation of nitrogen-15 into the valine structure. One common method is the reductive amination of ketonic acids with nitrogen-15 labeled nitrite under ambient conditions driven by renewable electricity . This method is sustainable and avoids the use of toxic cyanides.
Industrial Production Methods
Industrial production of this compound may involve microbial fermentation or chemical synthesis. The microbial fermentation method uses genetically modified microorganisms to incorporate nitrogen-15 into the amino acid structure. Chemical synthesis, on the other hand, involves the use of nitrogen-15 labeled precursors in a controlled laboratory setting .
Analyse Chemischer Reaktionen
Types of Reactions
Acetylvaline-15N undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may produce nitrogen-15 labeled valine derivatives, while reduction may yield nitrogen-15 labeled amines .
Wissenschaftliche Forschungsanwendungen
Acetylvaline-15N has a wide range of applications in scientific research:
Chemistry: Used in metabolic flux analysis and stable isotope labeling studies.
Biology: Helps in studying metabolic pathways and protein synthesis.
Medicine: Used in drug development and pharmacokinetic studies.
Industry: Employed in the production of labeled compounds for various industrial applications
Wirkmechanismus
The mechanism of action of acetylvaline-15N involves its incorporation into metabolic pathways where it acts as a tracer. The nitrogen-15 label allows researchers to track the compound through various biochemical processes, providing insights into metabolic flux and enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Nitrogen-15 labeled alanine
- Nitrogen-15 labeled glycine
- Nitrogen-15 labeled leucine
Uniqueness
Acetylvaline-15N is unique due to its specific labeling and the metabolic pathways it participates in. Compared to other nitrogen-15 labeled amino acids, this compound provides distinct insights into the metabolism of valine and its derivatives .
Eigenschaften
Molekularformel |
C7H13NO3 |
|---|---|
Molekulargewicht |
160.18 g/mol |
IUPAC-Name |
(2S)-2-(acetyl(15N)amino)-3-methylbutanoic acid |
InChI |
InChI=1S/C7H13NO3/c1-4(2)6(7(10)11)8-5(3)9/h4,6H,1-3H3,(H,8,9)(H,10,11)/t6-/m0/s1/i8+1 |
InChI-Schlüssel |
IHYJTAOFMMMOPX-DWNZYCRPSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)O)[15NH]C(=O)C |
Kanonische SMILES |
CC(C)C(C(=O)O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


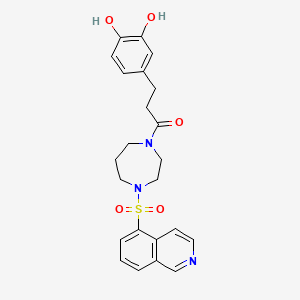

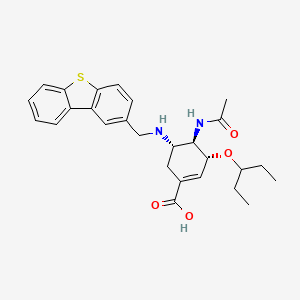

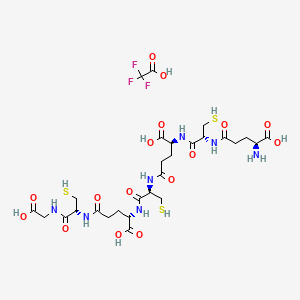
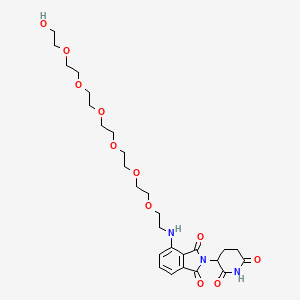
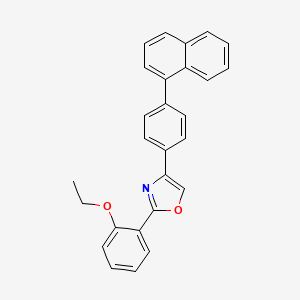
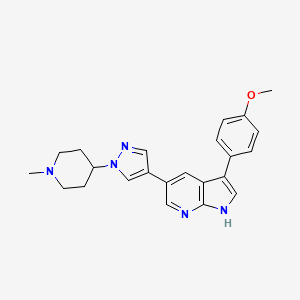

![4H-Naphtho[2,3-b]pyran-4-one, 6-(beta-D-glucopyranosyloxy)-5,8-dihydroxy-2-methyl-](/img/structure/B12421021.png)
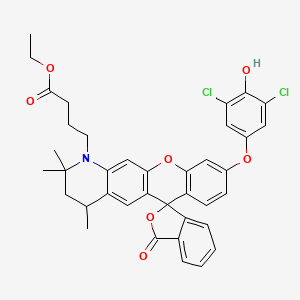
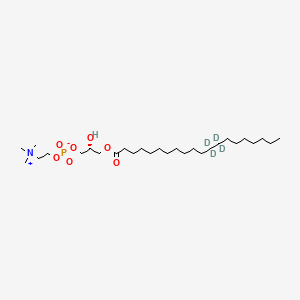
![[D-Asn5]-Oxytocin](/img/structure/B12421045.png)
